molecular formula C12H17NO3 B13566689 Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate

Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B13566689
M. Wt: 223.27 g/mol
InChI Key: GRDSNVUGGUKPKE-LLVKDONJSA-N
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Description

Ethyl (R)-2-amino-3-(4-methoxyphenyl)propanoate (CAS: 924911-46-6) is a chiral ester derivative characterized by:

  • An ethyl ester group at the carboxylate position.
  • An (R)-configured amino group at the 2-position.
  • A 4-methoxyphenyl substituent at the 3-position.

This compound has been explored as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting inflammation and neurological disorders . Its discontinued commercial status (as noted in and ) suggests challenges in synthesis, stability, or application specificity.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1

InChI Key

GRDSNVUGGUKPKE-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Ethyl (S)-2-Amino-3-(4-Fluorophenyl)Propanoate (CAS: 1251196-34-5)
  • Structural Difference : The 4-methoxyphenyl group is replaced with 4-fluorophenyl.
  • Lipophilicity: The fluorine substituent increases lipophilicity (logP ~1.8 vs. ~1.5 for methoxy), affecting membrane permeability .
  • Applications : Used in LFA-1/ICAM-1 antagonist synthesis for inflammatory diseases .
Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS: 1375473-45-2)
  • Structural Difference : Chlorine replaces methoxy, and a hydroxyl group is added at the 3-position.
  • Impact :
    • Polarity : The hydroxyl group enhances water solubility but reduces blood-brain barrier penetration.
    • Reactivity : Chlorine’s steric bulk and inductive effects may hinder enzymatic hydrolysis of the ester .

Ester Group Modifications

Methyl (R)-2-Amino-3-(4-Methoxyphenyl)Propanoate
  • Structural Difference : Ethyl ester replaced with methyl.
  • Impact :
    • Hydrolysis Rate : Methyl esters hydrolyze faster than ethyl esters under basic conditions, influencing prodrug design .
    • Synthesis Yield : Ethyl esters often exhibit lower yields in hydrolysis steps due to slower reaction kinetics .
Ethyl (2RS)-3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride
  • Structural Difference: Amino group is dimethylated.
  • Impact: Basicty: Dimethylation reduces the amino group’s basicity (pKa ~8.5 vs. ~9.5 for primary amines), altering ionic interactions in biological systems . Metabolism: Dimethylated amines are more resistant to oxidative deamination .

Stereochemical Variations

(S)-Ethyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS: 2061996-60-7)
  • Structural Difference : (S)-configuration vs. (R)-configuration.
  • Impact :
    • Bioactivity : Enantiomers often exhibit divergent pharmacological profiles. For example, (S)-isomers may show higher affinity for specific GPCRs .
    • Synthesis Complexity : Chirality introduces challenges in enantioselective synthesis, as seen in LFA-1/ICAM-1 antagonist development .

Complex Derivatives and Hybrid Structures

Ethyl 3-(4-Methoxyphenyl)-3-[(6-Nitro-2-Oxo-2H-1-Benzopyran-3-Carbonyl)Amino]Propanoate
  • Structural Difference : Addition of a nitro-coumarin carbonyl group.
  • Impact :
    • Photophysical Properties : The coumarin moiety introduces fluorescence, enabling use as a protease-activated probe .
    • Bulkiness : The extended structure may limit bioavailability compared to simpler esters .

Research Insights and Challenges

  • Stereoselectivity : The (R)-configuration in the target compound may confer unique binding modes in enzymatic systems, but synthesis requires chiral catalysts or resolution techniques .
  • Stability Issues: The discontinued status of this compound may relate to ester hydrolysis susceptibility or metabolic instability .
  • Biological Relevance : Fluorophenyl and chlorophenyl analogues show promise in targeting ion channels and kinases, whereas methoxyphenyl derivatives are explored for serotonin receptor modulation .

Biological Activity

Ethyl (R)-2-amino-3-(4-methoxyphenyl)propanoate, an amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a 4-methoxyphenyl moiety. Its chirality and structural components suggest significant interactions with biological macromolecules, influencing its pharmacological profile.

The molecular formula of this compound is C₁₂H₁₈N₁O₃. The synthesis typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. This method ensures a high yield and purity of the compound, making it suitable for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group facilitates hydrogen bonding, enhancing its potential as a ligand for various biological targets. The methoxyphenyl group contributes to the compound's hydrophobic characteristics, potentially increasing binding affinity and specificity towards lipid membranes or protein binding sites.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can selectively target pathogens such as Chlamydia and other bacteria, suggesting a potential role in developing new antibiotics . The ability of these compounds to modulate bacterial growth highlights their therapeutic potential.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Compounds with similar structures have demonstrated significant radical scavenging capabilities, which are essential in mitigating oxidative stress in biological systems. This property may contribute to their anticancer effects, as oxidative stress is a known factor in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study reported that derivatives containing the 4-methoxyphenyl group exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compounds were found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells, indicating selective activity .
  • Antimicrobial Selectivity : Research highlighted that certain synthesized compounds based on this structure showed moderate antibacterial activity against N. meningitidis and H. influenzae. These findings suggest that modifications to the structure can enhance selectivity against specific pathogens while minimizing toxicity towards human cells .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, methoxyphenyl groupAntimicrobial, antioxidant, anti

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